molecular formula C10H10BrClO2 B2880830 Ethyl 2-Bromo-2-(3-chlorophenyl)acetate CAS No. 41024-33-3

Ethyl 2-Bromo-2-(3-chlorophenyl)acetate

Cat. No.: B2880830
CAS No.: 41024-33-3
M. Wt: 277.54
InChI Key: WEQPTHXMNMLSLW-UHFFFAOYSA-N
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Description

Ethyl 2-Bromo-2-(3-chlorophenyl)acetate is an organic compound with the molecular formula C10H10BrClO2. It is a brominated ester derivative of phenylacetic acid, characterized by the presence of both bromine and chlorine atoms on the aromatic ring. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-Bromo-2-(3-chlorophenyl)acetate can be synthesized through the bromination of ethyl 2-(3-chlorophenyl)acetate. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out in an organic solvent such as carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the alpha position of the ester group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-Bromo-2-(3-chlorophenyl)acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Hydrolysis: Aqueous solutions of hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives such as azides, thiocyanates, or ethers.

    Reduction: Ethyl 2-(3-chlorophenyl)ethanol.

    Hydrolysis: 2-Bromo-2-(3-chlorophenyl)acetic acid.

Scientific Research Applications

Ethyl 2-Bromo-2-(3-chlorophenyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Potential use in the development of new drugs due to its ability to undergo diverse chemical transformations.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Ethyl 2-Bromo-2-(3-chlorophenyl)acetate can be compared with other similar compounds such as:

    Ethyl 2-Bromo-2-phenylacetate: Lacks the chlorine atom on the aromatic ring, leading to different reactivity and applications.

    Ethyl 2-Chloro-2-(3-bromophenyl)acetate: Has the bromine and chlorine atoms swapped, which may affect its chemical behavior and uses.

    Ethyl 2-Bromo-2-(4-chlorophenyl)acetate:

This compound is unique due to the specific positioning of the bromine and chlorine atoms, which imparts distinct chemical properties and reactivity patterns.

Properties

IUPAC Name

ethyl 2-bromo-2-(3-chlorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO2/c1-2-14-10(13)9(11)7-4-3-5-8(12)6-7/h3-6,9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQPTHXMNMLSLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC(=CC=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 53.6 g portion of ethyl m-chlorophenylacetate (prepared by esterification of the corresponding acid), 51.5 g of N-bromosuccinimide and one gram of benzoyl peroxide in 1.25 liters of carbon tetrachloride is stirred with a Nichrome metal stirrer and refluxed for 20 hours. The mixture is cooled, filtered and concentrated to an orange oil. Vacuum distillation yields the product ethyl α-bromo-m-chlorophenylacetate.
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51.5 g
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1 g
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1.25 L
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